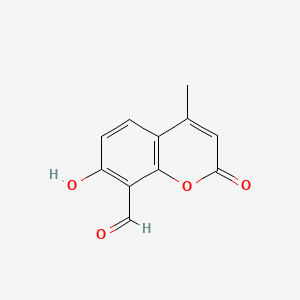

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Description

Properties

IUPAC Name |

7-hydroxy-4-methyl-2-oxochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHHSXOVIJWFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513352 | |

| Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-96-4 | |

| Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14003-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde, also known as 8-formyl-7-hydroxy-4-methylcoumarin, is a pivotal precursor in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its unique structure, featuring a reactive aldehyde group ortho to a hydroxyl moiety on the coumarin scaffold, makes it a valuable building block for developing novel therapeutic agents and fluorescent probes.[1][2] This guide provides a comprehensive technical overview of its synthesis, focusing on the strategic two-step pathway involving the initial formation of the coumarin core followed by regioselective formylation. We delve into the mechanistic underpinnings of the chosen reactions, offer detailed experimental protocols, and discuss the rationale behind key procedural choices to ensure reproducibility and high yields.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of the target molecule is most logically approached by disconnecting the formyl group at the C-8 position. This reveals the critical precursor, 7-hydroxy-4-methylcoumarin. This precursor is, in turn, readily synthesized via the well-established Pechmann condensation. This two-stage strategy allows for the efficient construction of the core coumarin heterocycle first, followed by the introduction of the key functional aldehyde group.

Caption: Retrosynthetic pathway for the target compound.

Stage 1: Synthesis of the Precursor, 7-Hydroxy-4-methylcoumarin

The foundational step in this synthesis is the creation of the coumarin ring system. The Pechmann condensation is the most direct and widely employed method for this transformation, offering high yields and operational simplicity.[3]

Underlying Principle: The Pechmann Condensation

This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. In this specific case, resorcinol (a 1,3-dihydroxybenzene) reacts with ethyl acetoacetate. The mechanism proceeds through two key phases:

-

Transesterification & Michael Addition: The acid catalyst protonates the carbonyl of the β-ketoester, activating it for nucleophilic attack by the hydroxyl group of resorcinol. This is followed by an intramolecular electrophilic attack (a Michael-type addition) from the activated aromatic ring onto the α,β-unsaturated ester intermediate.

-

Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the stable, aromatic pyrone ring of the coumarin scaffold.

The use of resorcinol is strategic; its electron-rich nature, due to the two hydroxyl groups, facilitates the electrophilic aromatic substitution step required for cyclization.

Experimental Protocol: Pechmann Condensation

This protocol is adapted from established literature procedures.[3][4]

Materials & Reagents:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 for a greener alternative[3]

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (10 mL) and cool the flask in an ice bath to below 10°C.

-

Addition of Reactants: To the cooled acid, slowly and sequentially add resorcinol (0.1 mol) and ethyl acetoacetate (0.1 mol) while maintaining the temperature below 10°C. The order of addition is crucial to prevent unwanted side reactions.

-

Reaction Progression: Remove the flask from the ice bath and allow it to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual acid. Recrystallize the solid from an ethanol-water mixture to yield pure 7-hydroxy-4-methylcoumarin as a white crystalline solid.

Caption: Workflow for Pechmann Condensation.

Stage 2: Regioselective Formylation of 7-Hydroxy-4-methylcoumarin

With the coumarin precursor in hand, the next critical step is the introduction of a formyl (-CHO) group at the C-8 position. The C-7 hydroxyl group is an activating, ortho, para-directing group. The C-6 and C-8 positions are both activated. However, specific reactions can be employed to favor substitution at the sterically more hindered but electronically favorable C-8 position.

Method of Choice: The Duff Reaction

The Duff reaction is a highly effective method for the formylation of activated phenols and is frequently cited for this specific transformation.[5][6] It utilizes hexamethylenetetramine (HMTA) in an acidic medium.

Causality & Mechanistic Insight:

The key to the Duff reaction's success is the in-situ generation of an electrophilic iminium species (CH₂=N⁺H₂) from HMTA in acid. This electrophile attacks the electron-rich coumarin ring. The preference for the C-8 (ortho) position is often attributed to the potential for hydrogen bonding or chelation between the phenolic hydroxyl at C-7 and the incoming electrophile, which directs the substitution to the adjacent position. The reaction proceeds via an aminomethyl intermediate, which is subsequently hydrolyzed with acid to yield the final aldehyde.

Experimental Protocol: Duff Reaction

This protocol is based on procedures described in the literature.[7]

Materials & Reagents:

-

7-hydroxy-4-methylcoumarin

-

Hexamethylenetetramine (HMTA)

-

Glacial Acetic Acid or Trifluoroacetic Acid

-

Hydrochloric Acid (HCl), 20% solution

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

Reaction Setup: Dissolve 7-hydroxy-4-methylcoumarin (0.05 mol) and HMTA (0.075 mol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the reaction mixture to 90-100°C and maintain this temperature with stirring for 6-8 hours.

-

Hydrolysis: After cooling, add 20% aqueous HCl (150 mL) to the reaction mixture. Reheat the mixture to reflux for 30-60 minutes to ensure complete hydrolysis of the intermediate.

-

Work-up: Cool the mixture overnight in a refrigerator. The product may precipitate. If not, perform an extraction with diethyl ether or ethyl acetate (3 x 100 mL).

-

Isolation and Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product often appears as a yellow solid. Recrystallization from ethanol may yield the pure product. If a sticky solid is obtained, purification by column chromatography (silica gel, using a hexane-ethyl acetate gradient) is recommended.[7]

Alternative Method: The Reimer-Tiemann Reaction

An alternative, classic method for phenol formylation is the Reimer-Tiemann reaction.[8]

Causality & Mechanistic Insight:

This reaction involves treating the phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide. The base deprotonates both the phenol (to the more nucleophilic phenoxide) and the chloroform, which then eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[9] This carbene attacks the phenoxide ring, preferentially at the ortho position (C-8). Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions yields the aldehyde. While effective, this reaction can sometimes suffer from lower yields and the formation of isomeric byproducts compared to the Duff reaction for this specific substrate.

Caption: Synthetic routes for the formylation step.

Product Purification and Characterization

Verifying the identity and purity of the final product is paramount.

Purification

As noted, the crude product from the Duff reaction can sometimes be sticky or oily.[7] This is often due to residual starting material or polymeric side products. While recrystallization from ethanol is the first choice, column chromatography provides a more robust method for obtaining a high-purity sample.

Characterization Data

The structure of this compound is confirmed using standard spectroscopic techniques.

| Technique | Expected Observations | Reference |

| ¹H NMR | Singlet for the aldehyde proton (~10.4 ppm), singlets for the methyl and olefinic protons, and doublets for the aromatic protons. The phenolic proton will appear as a broad singlet. | [10] |

| ¹³C NMR | Carbonyl signal for the aldehyde (~190 ppm), lactone carbonyl (~160 ppm), and distinct signals for the aromatic and methyl carbons. | [5][10] |

| IR Spectroscopy | Strong C=O stretching bands for the lactone (~1730-1750 cm⁻¹) and aldehyde (~1680-1700 cm⁻¹). A broad O-H stretch for the hydroxyl group (~3100-3400 cm⁻¹). | [5] |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₁H₈O₄ = 204.18 g/mol ). | [6] |

| Melting Point | Literature values vary, but a sharp melting point indicates high purity. | [10] |

Safety and Handling

-

Acids: Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Solvents: Chloroform (used in the Reimer-Tiemann reaction) is a suspected carcinogen and should be handled exclusively in a fume hood. Organic solvents like diethyl ether and ethanol are flammable.

-

Heating: Use a controlled heating source like a heating mantle or an oil bath. Do not heat flammable solvents with an open flame.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-stage process. The Pechmann condensation provides efficient access to the 7-hydroxy-4-methylcoumarin core, while the subsequent Duff reaction offers a regioselective and effective method for introducing the crucial C-8 formyl group. This guide provides the necessary theoretical background and practical protocols for researchers to confidently synthesize this valuable chemical intermediate, paving the way for further exploration in drug discovery and materials science.

References

- 1. This compound | 14003-96-4 | FH117553 [biosynth.com]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. mdpi.com [mdpi.com]

photophysical properties of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

An In-depth Technical Guide to the Photophysical Properties of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the coumarin family, is a versatile fluorophore with significant potential in various scientific and biomedical fields.[1] Coumarins are a well-established class of compounds known for their strong fluorescence and sensitivity to their environment, making them valuable as fluorescent probes and labels.[2][3][4] This guide provides a comprehensive overview of the core , detailing the underlying principles and experimental methodologies for their characterization. Understanding these properties is crucial for harnessing the full potential of this molecule in applications ranging from cellular imaging to the development of novel sensing platforms.

Synthesis

The synthesis of this compound is typically achieved from its precursor, 7-hydroxy-4-methylcoumarin.[5][6] A common synthetic route involves the Duff reaction, where 7-hydroxy-4-methylcoumarin is reacted with hexamine in the presence of an acid, such as glacial acetic acid or trifluoroacetic acid, to introduce the formyl group at the C8 position.[6] The reaction is followed by acidic hydrolysis to yield the final product.[6]

Core Photophysical Properties

The utility of this compound as a fluorophore is defined by a set of key photophysical parameters.

Absorption and Emission Spectra

Like most coumarin derivatives, this compound exhibits distinct absorption and emission spectra. The absorption spectrum is characterized by a strong absorption band in the ultraviolet (UV) to the visible region of the electromagnetic spectrum, which corresponds to the π-π* electronic transition of the conjugated system. The fluorescence emission occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The exact positions of the absorption and emission maxima can be influenced by the solvent environment.[2][7]

Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8][9][10] A high quantum yield is desirable for applications requiring bright fluorescence signals. The quantum yield of coumarin derivatives is highly sensitive to their molecular structure and environment.[11][12] The relative method is a widely used technique for determining the fluorescence quantum yield, where the fluorescence of the sample is compared to that of a standard with a known quantum yield.[10][13][14]

Fluorescence Lifetime (τF)

The fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is typically in the nanosecond range for fluorescent organic molecules.[15] The fluorescence lifetime is an intrinsic property of a fluorophore and can be used to distinguish it from other fluorescent molecules in a complex environment. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes.[16][17][18][19][20]

Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[7] 7-hydroxycoumarin derivatives often exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.[21][22] This is due to the stabilization of the more polar excited state in polar solvents. This property makes them useful as probes for studying the polarity of microenvironments.

The fluorescence of this compound is expected to be sensitive to pH changes due to the presence of the phenolic hydroxyl group at the C7 position.[21][22] At different pH values, the hydroxyl group can exist in its protonated (neutral) or deprotonated (anionic) form. These two forms typically have distinct absorption and emission characteristics, allowing the molecule to be used as a pH indicator.[21][22]

Summary of Photophysical Data

| Parameter | Description | Typical Values/Characteristics |

| Absorption Maximum (λabs) | Wavelength of maximum light absorption. | In the UV-A to blue region of the spectrum. |

| Emission Maximum (λem) | Wavelength of maximum fluorescence emission. | In the blue to green region of the spectrum. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Moderate to large, characteristic of coumarins. |

| Quantum Yield (ΦF) | Efficiency of fluorescence emission. | Can be high, but is solvent and pH dependent. |

| Fluorescence Lifetime (τF) | Duration of the excited state. | Typically in the range of a few nanoseconds.[15] |

Experimental Protocols

Relative Determination of Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard.[8][10][13]

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine B in ethanol)[11]

-

Sample of this compound

-

Spectroscopic grade solvents

Procedure:

-

Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8][10]

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

-

Integrate the area under the emission spectra for both the standard and the sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

-

Calculate the slope (gradient) of the linear fits for both the standard (Gradst) and the sample (Gradsmp).

-

Calculate the quantum yield of the sample (Φsmp) using the following equation:[10]

Φsmp = Φst * (Gradsmp / Gradst) * (ηsmp2 / ηst2)

Where:

-

Φst is the quantum yield of the standard.

-

Gradsmp and Gradst are the gradients of the plots for the sample and standard, respectively.

-

ηsmp and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

Fluorescence Lifetime Measurement using TCSPC

This protocol outlines the general steps for measuring fluorescence lifetime using the Time-Correlated Single Photon Counting (TCSPC) technique.[16][17][18][20]

Materials and Equipment:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

Fast and sensitive photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)

-

TCSPC electronics (timing and data acquisition module)

-

-

Sample of this compound in solution

-

Scattering solution for measuring the Instrument Response Function (IRF) (e.g., a dilute solution of non-dairy creamer or Ludox)

Procedure:

-

Set up the TCSPC system: Select an appropriate pulsed light source with a wavelength that can excite the sample.

-

Measure the Instrument Response Function (IRF): Replace the sample with a scattering solution and collect the time profile of the scattered light. The IRF represents the time response of the instrument.[18]

-

Measure the fluorescence decay of the sample: Replace the scattering solution with the sample and collect the fluorescence decay data. The system records the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.[17][18]

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution software is used to extract the true fluorescence lifetime (τF) by fitting the experimental data to a decay model (e.g., single or multi-exponential decay).

Visualizations

Caption: Workflow for relative fluorescence quantum yield determination.

Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).

References

- 1. This compound | 14003-96-4 | FH117553 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [scholarship.miami.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Making sure you're not a bot! [opus4.kobv.de]

- 15. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. horiba.com [horiba.com]

- 17. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 18. edinst.com [edinst.com]

- 19. labcompare.com [labcompare.com]

- 20. becker-hickl.com [becker-hickl.com]

- 21. researchgate.net [researchgate.net]

- 22. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (CAS 14003-96-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (also known as 4-methylumbelliferone-8-carbaldehyde or 4µ8C), a significant coumarin derivative with the CAS number 14003-96-4. This document delves into its chemical and physical properties, outlines detailed synthesis protocols, presents a thorough analysis of its spectral data, and explores its mechanism of action as a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α). Furthermore, this guide discusses its burgeoning applications in cancer research and other therapeutic areas, supported by experimental evidence and established protocols. Safety and handling procedures are also detailed to ensure its proper use in a laboratory setting.

Introduction: The Significance of a Unique Coumarin Scaffold

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities.[1] Within this family, this compound has emerged as a molecule of significant interest due to its unique biological activity. It is a potent and selective inhibitor of the endoribonuclease (RNase) activity of IRE1α, a key sensor and transducer of the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response pathway implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The ability of this compound to modulate the UPR through IRE1α inhibition has positioned it as a valuable tool for studying cellular stress and as a promising scaffold for the development of novel therapeutics.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Reference |

| CAS Number | 14003-96-4 | [4] |

| Molecular Formula | C₁₁H₈O₄ | [4] |

| Molecular Weight | 204.18 g/mol | [4] |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | 211 °C | [6] |

| Boiling Point | 425 °C (predicted) | [6] |

| Density | 1.541 g/cm³ (predicted) | [6] |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2C=O)O | [5] |

| InChI | InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3 | [7] |

Synthesis and Purification

The introduction of a formyl group at the C8 position of the 7-hydroxy-4-methylcoumarin scaffold is a key synthetic step. The most common and effective methods for this transformation are the Duff reaction and the Vilsmeier-Haack reaction.

Synthesis via the Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. This method is a classical approach for the formylation of activated aromatic rings.

Experimental Protocol:

-

In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in a suitable solvent such as glacial acetic acid or trifluoroacetic acid.

-

Add hexamethylenetetramine (HMTA) (2-4 equivalents) to the solution.

-

Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., 2M HCl).

-

Heat the mixture under reflux for 30-60 minutes to ensure complete hydrolysis.

-

Cool the mixture to room temperature and collect the precipitated product by filtration.

-

Wash the crude product with cold water and purify by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Diagram of the Duff Reaction Workflow:

References

- 1. Treatment of established TH2 cells with 4μ8c, an inhibitor of IRE1α, blocks IL-5 but not IL-4 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 14003-96-4 | FH117553 [biosynth.com]

- 4. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation [mdpi.com]

- 5. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive methodological framework for the synthesis, crystallization, and definitive structural characterization of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (C₁₁H₈O₄, CAS: 14003-96-4). While a complete, publicly deposited single-crystal X-ray structure for this specific compound is not available in the literature, this document leverages extensive data from close structural analogs to present a robust workflow and a predictive analysis of its crystallographic features. It is intended for researchers in crystallography, medicinal chemistry, and drug development, offering field-proven protocols and expert insights into determining and understanding the compound's solid-state architecture, which is fundamental to advancing its potential applications.

Introduction and Strategic Importance

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone scaffolds found extensively in natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The specific substitution pattern on the coumarin ring system dictates the molecule's physicochemical properties and its interaction with biological targets. The title compound, this compound, is a key synthetic intermediate and a subject of interest for its potential as a scaffold in drug design.

The precise three-dimensional arrangement of atoms and the network of intermolecular interactions in the solid state are critical determinants of a compound's stability, solubility, bioavailability, and polymorphism—all vital parameters in drug development.[1] This guide therefore outlines the necessary experimental procedures to unambiguously determine this crystal structure and provides an expert analysis of its predicted structural features, grounded in the established crystallography of its precursors and related derivatives.

Synthesis and Single-Crystal Growth

The synthesis of the title compound is reliably achieved in a two-step process. The initial step involves the formation of the core coumarin ring system, followed by regioselective formylation at the C8 position.

Step A: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one

The foundational coumarin scaffold is synthesized via the Pechmann condensation, a classic and efficient acid-catalyzed reaction between a phenol and a β-ketoester.[2][3]

Experimental Protocol:

-

Reaction Setup: To a cooled (0-5 °C) round-bottom flask, add concentrated sulfuric acid (10 mL).

-

Reagent Addition: Slowly and sequentially add resorcinol (1.1 g) and ethyl acetoacetate (1.2 g) dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.[2]

-

Reaction Progression: After complete addition, remove the ice bath and allow the mixture to stand at ambient temperature for 18-24 hours. The solution will darken and become viscous.

-

Work-up: Pour the reaction mixture carefully into a beaker containing crushed ice and water (200 mL) with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Filter the crude solid product, wash thoroughly with cold water to remove residual acid, and dry under reduced pressure. Recrystallize the product from an aqueous ethanol solution to yield pure 7-hydroxy-4-methyl-2H-chromen-2-one as white or pale yellow needles.[2]

Step B: Synthesis of this compound

The aldehyde functional group is introduced at the C8 position via an electrophilic aromatic substitution known as the Duff reaction, which uses hexamethylenetetramine as the formylating agent.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 7-hydroxy-4-methyl-2H-chromen-2-one (0.01 mol) and hexamethylenetetramine (0.04 mol) in glacial acetic acid (30 mL).

-

Reaction Progression: Heat the mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, add an aqueous solution of hydrochloric acid (20 mL, 1:1 v/v) and heat the mixture at 100 °C for 30 minutes to hydrolyze the intermediate imine.

-

Isolation and Purification: Cool the reaction mixture. The product will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol-water mixture to obtain the pure title compound.[4]

Protocol for Single-Crystal Growth

Obtaining diffraction-quality single crystals is the most critical and often most challenging step. The choice of solvent is paramount; the ideal solvent should afford moderate solubility to allow for slow, ordered precipitation.

Recommended Method: Slow Evaporation

-

Solvent Screening: Screen solvents such as acetonitrile, ethanol, methanol, ethyl acetate, and mixtures (e.g., ethanol/water, chloroform/methanol). Based on the crystallization of similar coumarins, acetonitrile is a promising candidate.[5]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle warming.

-

Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Cover the vial with a cap, perforated with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment.

-

Monitoring: Observe the vial over several days to weeks. High-quality, single crystals should appear as well-formed, transparent blocks or needles.

Definitive Structural Elucidation: A Methodological Workflow

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a cryoloop and cryoprotectant oil.

-

Data Collection:

-

Mount the crystal on the diffractometer. A modern instrument equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is standard.

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium stream. This minimizes thermal vibrations and improves the quality of the diffraction data.

-

Perform an initial unit cell determination and screen the crystal for diffraction quality.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., using ω and φ scans).

-

-

Data Reduction and Processing:

-

Integrate the raw diffraction images to determine the intensity and position of each reflection.

-

Apply corrections for factors such as the Lorentz effect, polarization, and absorption.

-

Determine the crystal system and space group from the symmetry of the diffraction data.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using ab initio or direct methods, which are highly effective for small molecules.[6] This will generate an initial electron density map and a preliminary atomic model.

-

Refine the atomic model against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters (isotropic, then anisotropic), and occupancies to minimize the difference between the observed and calculated structure factors.

-

Locate hydrogen atoms from the difference Fourier map and refine their positions.

-

The final refinement quality is assessed by metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF).

-

References

- 1. researchgate.net [researchgate.net]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of 7-Hydroxy-4-Methylcoumarin Derivatives: A Technical Guide for Drug Discovery

Abstract

The 7-hydroxy-4-methylcoumarin scaffold, a core structure in a class of compounds also known as hymecromone derivatives, represents a privileged pharmacophore in modern medicinal chemistry. Its unique photophysical properties and versatile biological activities have established it as a foundational building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological landscape of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the key mechanisms of action, present robust quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these promising compounds.

Introduction: The Coumarin Core

Coumarins are a large class of benzopyran-2-one compounds, naturally occurring in many plants and renowned for their broad spectrum of pharmacological properties.[1] The synthetic derivative, 7-hydroxy-4-methylcoumarin, has garnered significant attention due to its straightforward synthesis and the amenability of its scaffold to chemical modification. The hydroxyl group at the C7 position and the methyl group at the C4 position serve as critical handles for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will systematically explore the significant biological activities stemming from this core structure, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anticoagulant effects.

Synthetic Strategy: The Pechmann Condensation

The foundational synthesis of the 7-hydroxy-4-methylcoumarin core is most efficiently achieved via the Pechmann condensation. This classic acid-catalyzed reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate). The acidic environment facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to form the stable coumarin ring.[2]

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin

This protocol details the laboratory-scale synthesis of the parent scaffold.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Ethanol

-

Ice-water bath, beakers, magnetic stirrer, filtration apparatus

Procedure:

-

Reaction Setup: Place a beaker containing 15 mL of concentrated H₂SO₄ in an ice-water bath and allow it to cool to below 10°C.

-

Addition of Reactants: While maintaining the cool temperature and stirring, slowly add 3.7 g of resorcinol. Once dissolved, slowly add 4.4 mL of ethyl acetoacetate dropwise, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, remove the beaker from the ice bath and allow it to warm to room temperature. Continue stirring for approximately 18-24 hours. The solution will become viscous and may change color.

-

Precipitation: Pour the reaction mixture slowly into a separate beaker containing approximately 200 mL of crushed ice and water while stirring vigorously. A precipitate will form.

-

Isolation: Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure 7-hydroxy-4-methylcoumarin as a pale yellow or white solid.

-

Characterization: Confirm the structure and purity using techniques such as melting point determination, FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.[3]

Caption: Workflow for Pechmann Condensation Synthesis.

Anticancer Activity

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism involves the induction of apoptosis, a programmed cell death pathway critical for tissue homeostasis and cancer prevention.

Mechanism of Action: Induction of Apoptosis

Studies have shown that these derivatives can modulate the expression of key regulatory proteins in the apoptotic cascade. Specifically, treatment of cancer cells with active 7-hydroxy-4-methylcoumarin derivatives leads to the downregulation of the Aryl hydrocarbon Receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA).[4] This is accompanied by an upregulation of pro-apoptotic proteins such as Bax and Bad, and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately leading to cell death.[4]

Caption: Anticancer Apoptotic Pathway.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the substitution pattern on the coumarin ring.

-

Hydroxylation: Dihydroxy derivatives, particularly those with hydroxyl groups at the C7 and C8 positions (7,8-dihydroxy-4-methylcoumarins), are generally more potent than their monohydroxy (7-hydroxy) counterparts.[5]

-

Substitution at C3: The introduction of long alkyl chains (e.g., n-decyl) at the C3 position significantly enhances cytotoxic activity.[6] This is likely due to increased lipophilicity, which improves the compound's ability to penetrate cell membranes.

-

Acetoxylation: Converting the hydroxyl groups to acetoxy groups (e.g., 7,8-diacetoxy-4-methylcoumarins) can also lead to potent derivatives.[6]

-

Halogenation: The presence of bromine, for instance in 6-bromo-4-bromomethyl-7-hydroxycoumarin, has been shown to confer reasonable cytotoxic activity.[6]

Quantitative Data: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative 7-hydroxy-4-methylcoumarin derivatives against various human cancer cell lines.

| Compound ID | Substituents | K562 (Leukemia) IC₅₀ (µM) | LS180 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |

| 1 | 7-hydroxy-4-methyl | 111.0 | >200 | 189.8 | [6] |

| 2 | 7,8-dihydroxy-4-methyl | >200 | >200 | >200 | [6] |

| 3 | 7,8-dihydroxy-3-ethyl-4-methyl | 81.3 | 67.8 | 82.3 | [6] |

| 4 | 7,8-dihydroxy-4-methyl-3-decyl | 42.4 | 25.2 | 25.1 | [6] |

| 5 | 6-bromo-4-bromomethyl-7-hydroxy | 45.8 | 32.7 | 44.1 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, K562)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., isopropanol with 0.04 N HCl, or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and wells with medium only (blank).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Certain 7-hydroxy-4-methylcoumarin derivatives have shown potent anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory action of these coumarins is largely attributed to their ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, these compounds inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway by preventing the degradation of its inhibitor, IκBα. Furthermore, they can decrease the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling cascade, such as ERK1/2 and JNK.[7]

Caption: Anti-inflammatory NF-κB and MAPK Pathways.

Quantitative Data: Anti-inflammatory Efficacy

The following table presents the anti-inflammatory activity of selected derivatives, measured as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

| Compound ID | Substituents | % Inhibition at 3h | Reference |

| Indomethacin | (Standard Drug) | 33.33% | [8] |

| 6 | 6-(4-acetamidobenzylamino)-7-hydroxy-4-methyl | 44.05% | [8] |

| 7 | 6-(3-hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methyl | 38.10% | [8] |

| 8 | 6-(4-dimethylaminobenzylamino)-7-hydroxy-4-methyl | 32.14% | [8] |

| 9 | 6-(4-chloro-3-nitrobenzylamino)-7-hydroxy-4-methyl | 32.14% | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Test compounds

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast animals overnight before the experiment with free access to water.

-

Grouping and Dosing: Divide animals into groups (n=6-8): a negative control group (vehicle), a positive control group (standard drug), and test groups (different doses of the test compound). Administer the vehicle, standard, or test compound orally or intraperitoneally.

-

Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 7-hydroxy-4-methylcoumarin derivatives have shown promising activity against a variety of bacterial and fungal strains.

Mechanism of Action: Inhibition of DNA Gyrase

A primary antibacterial mechanism for coumarin derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[9] This enzyme is crucial for bacterial DNA replication, recombination, and repair. By binding to the B subunit of DNA gyrase, these compounds block its ATPase activity, thereby preventing DNA supercoiling and leading to bacterial cell death.[9] The antifungal mechanism is thought to involve the disruption of the fungal plasma membrane's integrity.[10]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Derivative Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Schiff Base Derivative | Escherichia coli | 31 | [1] |

| Schiff Base Derivative | Staphylococcus aureus | 40 | [1] |

| Schiff Base Derivative | Micrococcus luteus | 40 | [1] |

| 7-O-alkenoate | Bacillus subtilis | 8 | [5] |

| Coumarin-Thiazolidinone | Candida krusei | 15.6 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent.

Materials:

-

96-well sterile microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Add 100 µL of sterile broth to all wells of the microtiter plate. Add 100 µL of the test compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no inoculum).

-

Inoculation: Add 5 µL of the standardized inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well. This can be assessed visually or by reading the optical density (OD) at 600 nm.[11]

Antioxidant Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in aging and various diseases. 7-hydroxy-4-methylcoumarin derivatives, particularly those with hydroxyl groups, are effective antioxidants.

Mechanism of Action: Radical Scavenging

The antioxidant capacity of these compounds is primarily due to their ability to act as hydrogen or electron donors, which allows them to scavenge free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The phenolic hydroxyl group at the C7 position is crucial for this activity. Upon donating a hydrogen atom to a free radical, the coumarin forms a stable resonance-delocalized radical, thus terminating the radical chain reaction.

Quantitative Data: Antioxidant Capacity

The antioxidant activity is often expressed as the IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | DPPH IC₅₀ | Reference |

| 7-hydroxy-4-methylcoumarin | 99.69 ppm (µg/mL) | [12] |

| Ascorbic Acid (Standard) | ~10 µg/mL | - |

| 7,8-dihydroxy-4-methylcoumarin | Highly active | [13] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a simple and widely used method for evaluating the free radical scavenging ability of compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color. Prepare serial dilutions of the test compounds and a positive control in methanol.

-

Reaction Setup: In a 96-well plate, add 100 µL of each test compound dilution to the wells.

-

Initiate Reaction: Add 100 µL of the DPPH working solution to each well. Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical is observed as a color change from violet to pale yellow.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Plot the percentage of scavenging against concentration to determine the IC₅₀ value.[14]

Anticoagulant Activity

The discovery of warfarin, a 4-hydroxycoumarin derivative, revolutionized the treatment of thromboembolic disorders. While not all 7-hydroxy-4-methylcoumarin derivatives are potent anticoagulants, this activity remains a significant area of investigation for this class of compounds.

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

Coumarin-based anticoagulants function as Vitamin K antagonists. They inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is essential for the recycling of Vitamin K in the liver.[15] Active Vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKOR, these coumarins prevent the activation of these clotting factors, thereby disrupting the coagulation cascade and prolonging clotting time.[15]

Caption: Anticoagulant Mechanism via Vitamin K Cycle.

Experimental Protocol: Prothrombin Time (PT) Assay

The PT test measures the integrity of the extrinsic and common pathways of the coagulation cascade and is highly sensitive to reductions in Vitamin K-dependent factors.

Materials:

-

Platelet-poor plasma (from blood collected in 3.2% sodium citrate tubes)

-

PT reagent (contains tissue thromboplastin and calcium chloride)

-

Normal and abnormal control plasmas

-

Coagulometer or water bath (37°C) and stopwatch

-

Plastic test tubes and pipettes

Procedure:

-

Sample Preparation: Collect blood in a sodium citrate tube and centrifuge at ~2500 x g for 15 minutes to obtain platelet-poor plasma.

-

Assay Setup: Pre-warm the PT reagent and the plasma sample to 37°C.

-

Manual Method: Pipette 100 µL of plasma into a plastic test tube incubated at 37°C. Forcibly add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.

-

Clot Detection: Gently tilt the tube back and forth and stop the watch as soon as the first fibrin strands appear, indicating clot formation. Record the time in seconds.

-

Automated Method: If using a coagulometer, follow the instrument's specific instructions for the PT assay.

-

Data Analysis: Compare the PT of the plasma treated with the test compound to that of the control plasma. A prolonged PT indicates anticoagulant activity.[15]

Conclusion and Future Perspectives

The 7-hydroxy-4-methylcoumarin scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, from killing cancer cells and fighting microbes to reducing inflammation and preventing blood clots. The synthetic accessibility of the core and the potential for diverse functionalization make it an exceptionally attractive starting point for medicinal chemistry campaigns.

Future research should focus on the synthesis of novel derivatives with improved potency and selectivity for specific biological targets. The integration of computational modeling and in silico screening can accelerate the identification of lead compounds with desirable pharmacokinetic profiles. Furthermore, exploring hybrid molecules that combine the coumarin scaffold with other known pharmacophores could lead to the development of multi-target agents with enhanced therapeutic efficacy. The continued investigation of 7-hydroxy-4-methylcoumarin derivatives holds immense promise for the discovery of next-generation therapeutics to address a wide array of human diseases.

References

- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 2. jms.mabjournal.com [jms.mabjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. rsdjournal.org [rsdjournal.org]

- 5. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. researchgate.net [researchgate.net]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. atlas-medical.com [atlas-medical.com]

literature review of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

An In-Depth Technical Guide to 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde: Synthesis, Characterization, and Biological Significance

Executive Summary

This compound, also known as 4-Methylumbelliferone-8-carbaldehyde, is a pivotal derivative of the coumarin family.[1] This multifaceted compound serves not only as a crucial intermediate in the synthesis of more complex heterocyclic systems but also exhibits a range of promising biological activities. Its structure, featuring a reactive formyl group ortho to a phenolic hydroxyl on the coumarin scaffold, makes it a subject of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its synthesis, detailed characterization, and an exploration of its therapeutic potential, with a focus on its anticancer, antioxidant, and antimicrobial applications.

The Coumarin Scaffold: An Introduction to the Core Moiety

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring phenolic compounds found widely in plants.[2] Their fused benzene and α-pyrone rings form a privileged scaffold in medicinal chemistry, renowned for a wide spectrum of pharmacological properties including antimicrobial, anti-inflammatory, antioxidant, and anticoagulant activities.[2][3][4] The specific compound of interest, this compound (Molecular Formula: C₁₁H₈O₄, Molar Mass: 204.18 g/mol ), is a synthetic derivative that has garnered attention for its unique combination of functional groups: a nucleophilic phenolic hydroxyl group, an electrophilic aldehyde, a methyl group at the C4 position, and the characteristic lactone ring.[5] This arrangement provides a versatile platform for chemical modification and is central to its biological functions.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a reliable two-step process, beginning with the synthesis of its precursor, 7-hydroxy-4-methylcoumarin.

Step 1: Pechmann Condensation for the Coumarin Core

The foundational coumarin structure is efficiently assembled via the Pechmann reaction. This acid-catalyzed condensation involves the reaction of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate).[6][7]

Experimental Protocol:

-

Combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a reaction vessel.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 10 mol%) as the catalyst.[7][8] The acid protonates the carbonyl groups of both reactants, facilitating the subsequent transesterification and cyclization steps.

-

After the addition of acid, stir the reaction mixture at an elevated temperature (e.g., 110°C) for a specified duration.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water to remove residual acid, and dry.

-

Recrystallize the crude solid from a suitable solvent like ethanol to yield pure 7-hydroxy-4-methylcoumarin.[7]

The choice of a strong acid catalyst like H₂SO₄ is critical for promoting both the initial transesterification between the phenol and the ester and the subsequent intramolecular cyclization (hydroxyalkylation) and dehydration to form the stable benzopyrone ring.[7]

Step 2: Formylation via the Duff Reaction

The key aldehyde functionality at the C8 position is introduced using the Duff reaction, a formylation method specific for activated aromatic rings like phenols.[6][9]

Experimental Protocol:

-

Dissolve the synthesized 7-hydroxy-4-methylcoumarin (1 equivalent) in a suitable solvent.

-

Add hexamethylenetetramine (hexamine) as the formylating agent.

-

Add an acid, such as acetic acid or trifluoroacetic acid, to the mixture.

-

Heat the reaction mixture under reflux for several hours. The hexamine, in the acidic medium, acts as an electrophilic source of a methine equivalent.

-

Hydrolyze the resulting iminium intermediate by adding aqueous acid (e.g., HCl) and heating to liberate the aldehyde.

-

Cool the mixture, which results in the precipitation of the product, this compound.

-

Filter, wash, and recrystallize the product to achieve high purity.

An alternative, though less common, synthetic route involves the direct oxidation of the 4-methyl group of a precursor using selenium dioxide (SeO₂) in a solvent like hot xylene.[3] This method, however, targets the C4 methyl group rather than introducing a formyl group at the C8 position and is used for synthesizing 7-hydroxy-4-formylcoumarin.

Caption: Synthetic workflow for the target compound.

Physicochemical and Spectroscopic Profile

The structural identity and purity of this compound are confirmed through various analytical techniques.

| Property | Value | Reference |

| CAS Number | 14003-96-4 | [5] |

| Molecular Formula | C₁₁H₈O₄ | [5] |

| Molecular Weight | 204.18 g/mol | [5] |

| Appearance | White to yellow solid | [6] |

Table 1: Physicochemical Properties.

Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming the presence of all key functional groups.

| Spectroscopy | Wavenumber/Shift | Assignment | Reference |

| IR (KBr, cm⁻¹) | ~3100-3400 | O-H stretch (phenolic) | [10] |

| ~1746 | C=O stretch (lactone) | [6] | |

| ~1684 | C=O stretch (aldehyde) | [6] | |

| ~1615 | C=C stretch (aromatic) | [6] | |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.0 | s, 1H, -OH (phenolic) | [11] |

| ~10.4 | s, 1H, -CHO (aldehyde) | [11] | |

| ~7.7 | d, 1H, Ar-H | [11] | |

| ~7.0 | d, 1H, Ar-H | [11] | |

| ~6.9 | s, 1H, C3-H | [11] | |

| ~2.4 | s, 3H, -CH₃ | [6] | |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~190 | C=O (aldehyde) | [11] |

| ~160 | C=O (lactone) | [11] | |

| ~110-165 | Aromatic & Vinylic Carbons | [11] | |

| ~18 | -CH₃ | [9] |

Table 2: Key Spectroscopic Data. (Note: NMR shifts are approximate and based on closely related structures, as a complete, published spectrum for the exact molecule can vary with solvent and instrument).[11]

Biological Activities and Therapeutic Potential

The unique arrangement of functional groups imparts significant biological activity to this coumarin derivative, making it a lead compound for therapeutic applications.

Anticancer Activity

This compound has demonstrated notable cytotoxicity against human liver cancer cells. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy. The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers a cascade of enzymatic reactions involving caspases, which are the executioners of apoptosis, ultimately leading to cell death.[12] This targeted action on cancer cell mitochondria makes it a promising candidate for further investigation.

Caption: Anticancer mechanism via mitochondrial pathway.

Antioxidant Activity

The presence of the phenolic hydroxyl group at the C7 position is a key structural feature responsible for the compound's antioxidant properties. Phenols are well-known radical scavengers, capable of donating a hydrogen atom to neutralize free radicals. The antioxidant capacity of this compound has been quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.[6]

| Compound | Antioxidant Activity (IC₅₀) | Reference |

| This compound | 2.31 ± 0.092 | [6] |

| Ascorbic Acid (Standard) | Value not specified in source | [6] |

Table 3: DPPH Radical Scavenging Activity. (Note: The units for the IC₅₀ value were not specified in the source material).[6] A lower IC₅₀ value indicates greater antioxidant activity.

Antimicrobial Potential

While the core molecule itself has been studied, it is more prominently used as a scaffold to generate novel derivatives with enhanced antimicrobial properties.[13] The reactive aldehyde group is an ideal handle for synthesizing Schiff bases by reacting it with various amines.[3][6] These derivatives often exhibit potent activity against a range of bacterial strains.

| Derivative Type | Target Organisms | Activity | Reference |

| Schiff Base Derivatives | Staphylococcus aureus, Micrococcus luteus (Gram +) | Active, MICs 40-300 µg/ml | [3] |

| Escherichia coli, Pseudomonas aeruginosa (Gram -) | Active, MICs 31-300 µg/ml | [3] |

Table 4: Antibacterial Activity of Selected Derivatives. This demonstrates the utility of the title compound as a key synthetic intermediate.

A Versatile Intermediate in Drug Discovery

The true strength of this compound in a research and development context lies in its versatility as a synthetic building block. The ortho-hydroxy-formyl functionality is a classic precursor for a wide array of heterocyclic compounds through reactions like Knoevenagel condensation.[9] Researchers have utilized this reactivity to synthesize:

-

Schiff Bases: By condensation with primary amines, creating compounds with significant antimicrobial and anticancer potential.[3][6]

-

Chalcones and Flavanones: Through condensation with acetophenones, leading to compounds with diverse pharmacological profiles.

-

Other Fused Heterocycles: Serving as a starting point for complex molecules evaluated for various therapeutic targets.[9]

This adaptability makes it an invaluable tool for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion and Future Perspectives

This compound is more than just a simple coumarin derivative; it is a molecule of significant scientific integrity. Its straightforward, high-yield synthesis and well-characterized profile make it an accessible yet powerful tool for chemists. Its intrinsic biological activities, particularly its pro-apoptotic effects on cancer cells, warrant further preclinical investigation. Moreover, its proven utility as a versatile synthetic intermediate ensures its continued relevance in the quest for novel therapeutics. Future research should focus on optimizing its structure to enhance potency and selectivity for specific biological targets, exploring its potential in synergistic drug combinations, and developing novel derivatives with improved pharmacological profiles.

References

- 1. CID 168319363 | C22H16O8 | CID 168319363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. metfop.edu.in [metfop.edu.in]

An In-depth Technical Guide to the Solubility and Stability of 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde, a substituted coumarin, represents a class of compounds of significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its successful application and development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust experimental protocols, interpret data, and anticipate potential challenges. The guide delves into the causal relationships behind experimental choices, emphasizes self-validating methodologies, and is grounded in authoritative scientific principles.

Introduction: The Significance of Physicochemical Profiling

This compound (Figure 1) belongs to the coumarin family, a group of benzopyrone compounds known for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties.[1][2] The aldehyde functional group at the 8-position and the hydroxyl and methyl groups on the coumarin scaffold offer sites for further chemical modification, making it a versatile building block in drug discovery.

The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility and stability. Poor aqueous solubility can lead to low bioavailability, hindering a drug candidate's progression.[3] Instability, on the other hand, can result in the formation of degradation products, potentially leading to loss of potency and the emergence of toxic impurities.[4] Therefore, a thorough investigation of these parameters is a critical and non-negotiable step in the research and development process.

This guide will provide a detailed exploration of the methodologies to characterize the solubility and stability of this compound, with a focus on providing actionable protocols and the scientific rationale behind them.

Solubility Assessment: From Theoretical Considerations to Practical Execution

Aqueous solubility is a cornerstone of a compound's "drug-like" properties.[5] The solubility of this compound is influenced by its crystalline structure, molecular weight (204.18 g/mol ), and the presence of both hydrophobic (aromatic rings, methyl group) and hydrophilic (hydroxyl, carbonyl, and aldehyde groups) moieties.[6] The phenolic hydroxyl group, with an expected pKa, will significantly impact its solubility in response to changes in pH.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, in-silico tools can provide initial estimates of solubility and other physicochemical properties, often guided by principles like the Lipinski's Rule of Five.[5] These predictions, while not definitive, are valuable for prioritizing compounds in early-stage discovery.

Experimental Determination of Aqueous Solubility

Two primary methods are employed to experimentally determine aqueous solubility: kinetic and thermodynamic solubility assays.[7][8] The choice between them depends on the stage of research and the required level of precision.

This high-throughput method is ideal for early drug discovery when compound availability is limited.[8] It measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates upon addition to an aqueous buffer.[7]

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Add a fixed volume of each DMSO solution to a corresponding well containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <5% v/v) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Turbidity Measurement: Measure the turbidity of each well using a laser nephelometer.[9]

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Causality Behind Choices: Nephelometry provides a rapid and sensitive detection of precipitation.[9] The use of a standardized buffer system ensures reproducibility. Limiting the DMSO concentration is crucial as it can artificially inflate solubility.

Considered the "gold standard," this method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[7] It is more time and resource-intensive but provides a more accurate representation of a compound's true solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

-